Cas no 59094-77-8 (ethyl thioacetate)

ethyl thioacetate structure
Productnaam:ethyl thioacetate
CAS-nummer:59094-77-8
MF:C4H8OS
MW:104.17072
CID:90016
ethyl thioacetate Chemische en fysische eigenschappen
Naam en identificatie
-
- ethyl thioacetate
- S-ethyl ethanethioate
- Acetic acid,thio-,S-ethyl ester
- Ethanethioic acid,ethyl ester
- ETHANETHIOIC ACID,S-ETHYL ESTER
- Ethyl ethanethioate
- Ethyl thiolacetate
- S-Ethyl thioacetate
- S-Ethyl thiolacetate
-
- Inchi: InChI=1S/C4H8OS/c1-3-5-4(2)6/h3H2,1-2H3
- InChI-sleutel: IEPFHYMMMGMRNF-UHFFFAOYSA-N
- LACHT: C(OCC)(=S)C
Berekende eigenschappen
- Exacte massa: 104.03000
- Monoisotopische massa: 104.029586
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 6
- Aantal draaibare bindingen: 2
- Complexiteit: 51.5
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 42.4
Experimentele eigenschappen
- Dichtheid: 0.9792
- Kookpunt: 116.4°C
- Brekindex: 1.4583 (estimate)
- PSA: 42.37000
- LogboekP: 1.28600
ethyl thioacetate Beveiligingsinformatie
- Veiligheidsinstructies: S16-S23-S36/37
- Risicozinnen:R11; R20/21/22
ethyl thioacetate Douanegegevens
- HS-CODE:2930909090
- Douanegegevens:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl thioacetate Gerelateerde literatuur
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1. Interaction between the carbonyl group and an α-sulphur atom. Part I. Infrared and ultraviolet spectra of some α-(alkylthio)thioestersB. Wladislaw,H. Viertler,E. Berthold Demant J. Chem. Soc. B 1971 565
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2. The mechanism of thermal eliminations. Part 24. Elimination from mono-, di-, and trithiocarbonates. The dependence of the transition state polarity, thione to thiol rearrangement, and ether formation via nucleophilic substitution, on compound typeNouria Al-Awadi,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1988 177
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3. Leaving group effects in thiolester hydrolysis. Part 2. On the possibility of an elimination–addition (keten) mediated pathway in S-acetylcoenzyme a basic hydrolysis and acetyl transferKenneth T. Douglas,Norbert F. Yaggi,Cynthia M. Mervis J. Chem. Soc. Perkin Trans. 2 1981 171
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4. Sugar–thioacetamide backbone in oligodeoxyribonucleosides for specific recognition of nucleic acidsKhirud Gogoi,Anita D. Gunjal,Vaijayanti A. Kumar Chem. Commun. 2006 2373
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Nicolai Stuhr-Hansen,Nicolai Bork,Kristian Str?mgaard Org. Biomol. Chem. 2014 12 5745
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